Magnesium glycerophosphate Magnesium glycerophosphate DL-α-Glycerol phosphate is a racemic mixture of the D- and L-glycerophosphate enantiomers.
Magnesium Glycerophosphate is a racemic mixture of the D- and L-glycerophosphate enantiomers. It may be used to assess the lysogenic-strain features of agalactiae bacteriophages.
Brand Name: Vulcanchem
CAS No.: 927-20-8
VCID: VC21347736
InChI: InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);
SMILES: C(C(COP(=O)([O-])[O-])O)O.[Mg+2]
Molecular Formula: C3H9MgO6P
Molecular Weight: 196.38 g/mol

Magnesium glycerophosphate

CAS No.: 927-20-8

Cat. No.: VC21347736

Molecular Formula: C3H9MgO6P

Molecular Weight: 196.38 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Magnesium glycerophosphate - 927-20-8

CAS No. 927-20-8
Molecular Formula C3H9MgO6P
Molecular Weight 196.38 g/mol
IUPAC Name magnesium;2,3-dihydroxypropyl phosphate
Standard InChI InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);
Standard InChI Key JWMUBDROCTYZKE-UHFFFAOYSA-N
SMILES C(C(COP(=O)([O-])[O-])O)O.[Mg+2]
Canonical SMILES C(C(COP(=O)(O)O)O)O.[Mg]
Appearance White to off-white powder

Chemical Structure and Properties

Magnesium glycerophosphate is defined as a mixture of magnesium salts of (RS)-2,3-dihydroxy propyl phosphate and 2-hydroxy-1-(hydroxymethyl) ethyl phosphate, which may be hydrated . It appears as a white crystalline powder with high water solubility and notable hygroscopic properties, readily absorbing moisture from the environment .

The compound possesses several defining chemical characteristics that contribute to its unique properties:

Chemical Identifiers and Composition

Magnesium glycerophosphate has precise chemical parameters that define its molecular structure and identity:

PropertyValue
Chemical FormulaC₃H₇MgO₆P
Average Molecular Mass194.363 g/mol
Monoisotopic Mass193.983 g/mol
CAS Registry Number927-20-8
IUPAC NameMagnesium(2+) ion 3-(phosphonatooxy)propane-1,2-diol
Traditional NameMagnesium(2+) ion glycerol 1-phosphate
Magnesium Content11.0% to 12.5% (dried substance)

These fundamental characteristics establish magnesium glycerophosphate as belonging to the class of organic compounds known as glycerophosphates, specifically containing a glycerol moiety linked to a phosphate group . The molecular structure features a magnesium ion coordinated with the phosphate group of glycerophosphate, creating a stable organic salt.

Chemical Classification

In terms of chemical taxonomy, magnesium glycerophosphate falls within several important classification categories:

Classification LevelCategory
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassGlycerophospholipids
Sub ClassGlycerophosphates
Direct ParentGlycerophosphates
Molecular FrameworkAliphatic acyclic compounds

This classification highlights the compound's relationship to important biological molecules, particularly its connection to phospholipids that serve essential roles in cellular function .

Pharmacopoeial Recognition and Standards

Official Recognition

Magnesium glycerophosphate holds formal recognition in multiple international pharmacopoeias, indicating its established quality standards and accepted medicinal use:

  • British Pharmacopoeia (BP)

  • European Pharmacopoeia (EP)

  • Korean Pharmacopoeia (KP)

This widespread official recognition underscores the compound's acceptance and standardization within the pharmaceutical industry. Each pharmacopoeia establishes specific quality parameters that magnesium glycerophosphate must meet to ensure consistency and safety in medical and nutritional applications.

Standardization Requirements

According to pharmacopoeial standards, magnesium glycerophosphate must contain between 11.0% and 12.5% elemental magnesium when measured in its dried form . This standardization ensures consistent dosing and therapeutic effect across different production batches and manufacturing sources.

Bioavailability and Absorption Characteristics

Comparative Bioavailability

Magnesium glycerophosphate demonstrates superior bioavailability compared to many other magnesium forms, making it particularly valuable for therapeutic applications. Bioavailability research provides important comparative insights:

Magnesium FormApproximate Bioavailability
Magnesium Glycerophosphate (Neomag)23.8% to 40%
Magnesium CitrateApproximately 25%
Magnesium Oxide/OxalateApproximately 4%

These comparative values highlight the substantially higher bioavailability of magnesium glycerophosphate relative to common alternatives like magnesium oxide . The significant bioavailability difference (up to 10-fold higher than oxide forms) makes magnesium glycerophosphate an efficient option for addressing magnesium deficiency.

Absorption Mechanisms and pH-Dependent Solubility

Magnesium absorption in the human body involves two primary mechanisms:

  • Paracellular transport: Responsible for approximately 90% of intestinal magnesium uptake, this passive mechanism involves absorption through small spaces between epithelial cells .

  • Transcellular transport: Includes active transport of magnesium ions through epithelial cells and passive diffusion of liposoluble particles like glycerol .

Magnesium glycerophosphate maintains solubility at pH 7-8, which corresponds to the intestinal environment where absorption primarily occurs . This characteristic provides a significant advantage over other magnesium forms:

Magnesium FormSolubility at Intestinal pH (7-8)Absorption Implications
Magnesium GlycerophosphateHighly solubleOptimal absorption
Magnesium GlycinatesRelatively insolubleLimited absorption
Magnesium OxidesRelatively insolublePoor absorption
Magnesium Amino Acid ChelatesRelatively insolubleLimited absorption

This pH-dependent solubility profile explains the superior bioavailability of magnesium glycerophosphate and its reduced tendency to cause gastrointestinal side effects compared to other forms .

Physiological Functions and Metabolic Benefits

Protective Mechanisms in the Gastrointestinal Tract

Magnesium glycerophosphate provides distinct advantages over inorganic magnesium salts during digestion. Inorganic forms (oxide, carbonate) readily react in the highly acidic stomach environment (pH 1.8-2.0), producing compounds that can cause flatulence and laxative effects . Additionally, these inorganic forms can react with phytic acid in foods, binding the mineral and reducing absorption.

In contrast, the chelate structure of magnesium glycerophosphate minimizes these reactions, protecting the mineral as it passes through the stomach . This protection mechanism contributes to both improved bioavailability and reduced gastrointestinal side effects.

Dual Nutrient Source

Beyond providing highly bioavailable magnesium, the glycerophosphate component delivers additional nutritional benefits:

  • Glycerol contribution:

    • Participates in ATP production: Glycerol metabolism produces coenzymes (NADH) in the cytoplasm that are subsequently oxidized in mitochondria, contributing to the respiratory chain and energy (ATP) generation .

    • Supports phospholipid production: Phospholipids constitute the main components of biological membranes in major organs .

  • Phosphorus contribution:

    • The phosphate component provides an additional essential mineral for metabolic functions.

Enhanced Transport Properties

The glycerophosphate carrier appears to improve magnesium transport throughout the body. Research suggests this form provides "lipophilic Magnesium" with enhanced diffusion capabilities, including passage across the blood-brain barrier . This characteristic may contribute to improved central nervous system delivery compared to other magnesium formulations.

Research Findings and Therapeutic Applications

Vascular Calcification Prevention

Significant research has investigated magnesium's role in preventing vascular calcification, a serious complication associated with chronic kidney disease. In vitro studies demonstrate that magnesium inhibits hydroxyapatite formation in the extracellular space, thereby preventing calcification of vascular smooth muscle cells .

The mechanism appears to involve direct inhibition of crystal formation rather than cellular signaling effects. This extracellular protective effect occurs without necessarily altering the expression of osteoblastic genes or causing apoptosis . The research demonstrates that magnesium's protective effects continued even when the TRPM7 magnesium channel was blocked using 2-APB, further supporting an extracellular mechanism .

Effects on Crystal Composition

X-ray diffraction and energy dispersive spectroscopy analyses reveal that magnesium treatment significantly alters extracellular crystal composition in experimental models. Specifically, magnesium reduces calcium and phosphate fractions in extracellular crystals by approximately 68% and 41%, respectively, without affecting the magnesium fraction itself . These findings provide mechanistic insights into how magnesium prevents pathological calcification processes.

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